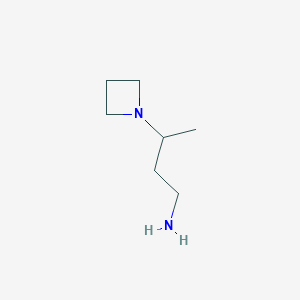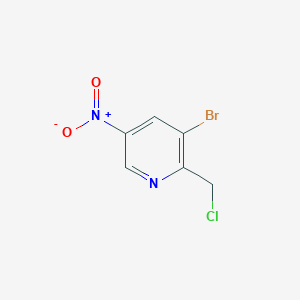
3-Bromo-2-(chloromethyl)-5-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-(chloromethyl)-5-nitropyridine is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(chloromethyl)-5-nitropyridine typically involves multi-step organic reactions. One common method includes the bromination of 2-(chloromethyl)-5-nitropyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-(chloromethyl)-5-nitropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the bromine or chloromethyl positions, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the chlorine atom.
Reduction: Conversion of the nitro group to an amino group, resulting in 3-Bromo-2-(aminomethyl)-5-nitropyridine.
Aplicaciones Científicas De Investigación
3-Bromo-2-(chloromethyl)-5-nitropyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals due to its versatile reactivity and functional group compatibility.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-(chloromethyl)-5-nitropyridine involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific biological processes.
Pathways Involved: The presence of reactive functional groups allows the compound to participate in covalent bonding, hydrogen bonding, or van der Waals interactions with target molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-hydroxypyridine: Similar in structure but with a hydroxyl group instead of a chloromethyl group.
2-Chloro-5-nitropyridine: Lacks the bromine atom but shares the nitro and chloromethyl groups.
3-Bromo-5-nitropyridine: Similar but without the chloromethyl group.
Uniqueness
3-Bromo-2-(chloromethyl)-5-nitropyridine is unique due to the combination of bromine, chlorine, and nitro functional groups on the pyridine ring. This unique combination imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C6H4BrClN2O2 |
|---|---|
Peso molecular |
251.46 g/mol |
Nombre IUPAC |
3-bromo-2-(chloromethyl)-5-nitropyridine |
InChI |
InChI=1S/C6H4BrClN2O2/c7-5-1-4(10(11)12)3-9-6(5)2-8/h1,3H,2H2 |
Clave InChI |
WPZKLYAWBFODBU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1Br)CCl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13646924.png)
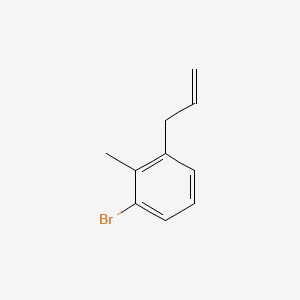
![(SP-4-1)-[29H,31H-Phthalocyanine-2,9,16,23-tetraminato(2-)-|EN29,|EN30,|EN31,|EN32]zinc](/img/structure/B13646932.png)

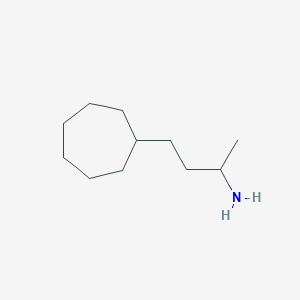

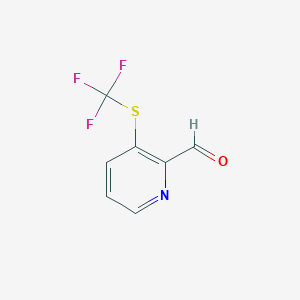

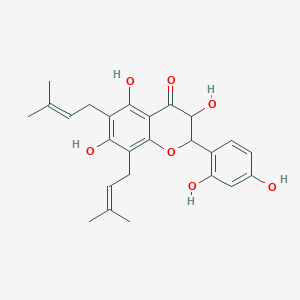
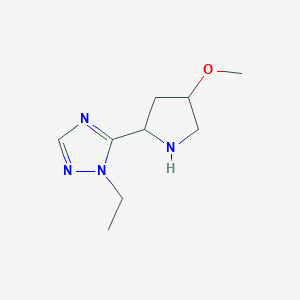
![3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13646972.png)
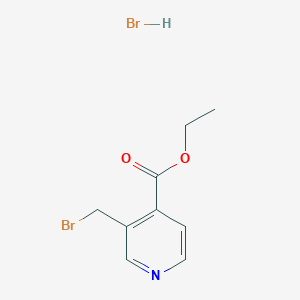
![4-[2,5-didodecoxy-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13646989.png)
